molecular formula C18H19N3O2 B5701003 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide

4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide

Cat. No. B5701003
M. Wt: 309.4 g/mol
InChI Key: ALKNYIRGBHMWQZ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide, also known as PEPB, is a synthetic compound that has been widely used in scientific research applications. This compound belongs to the class of hydrazones and has shown promising results in the fields of medicinal chemistry and drug discovery.

Mechanism of Action

4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide exerts its biological effects by binding to specific proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which play a key role in inflammation and cancer progression.
Biochemical and Physiological Effects:
4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide has been shown to modulate various biochemical and physiological processes in the body. It has been reported to reduce oxidative stress, inflammation, and cell proliferation. 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide offers several advantages for laboratory experiments. It is a stable and easy to synthesize compound that can be readily modified to obtain analogs with improved properties. However, the limitations of 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are numerous future directions for research on 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide. One potential area of investigation is the development of 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide analogs with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the anti-cancer and anti-inflammatory effects of 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide. Additionally, the potential therapeutic applications of 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide in other diseases such as neurodegenerative disorders and cardiovascular diseases warrant further investigation.

Synthesis Methods

4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide can be synthesized through a multistep process that involves the condensation of 4-oxo-N-phenylbutanamide with 2-(1-phenylethylidene)hydrazinecarboxamide. The reaction is carried out in the presence of a suitable catalyst and under controlled conditions to obtain a pure form of 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide.

Scientific Research Applications

4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and diabetes. It has been shown to possess anti-inflammatory, antioxidant, and anti-tumor properties. 4-oxo-N-phenyl-4-[2-(1-phenylethylidene)hydrazino]butanamide has also been reported to inhibit the growth of cancer cells and induce apoptosis in vitro.

properties

IUPAC Name

N-phenyl-N'-[(E)-1-phenylethylideneamino]butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-14(15-8-4-2-5-9-15)20-21-18(23)13-12-17(22)19-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,19,22)(H,21,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKNYIRGBHMWQZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCC(=O)NC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCC(=O)NC1=CC=CC=C1)/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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